1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
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Overview
Description
1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound with a unique structure that includes multiple phenyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, or binding to receptor sites to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-imidazol-1,2,3-triazole: Similar in structure but with different functional groups and applications.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Shares the trifluoromethyl and phenyl groups but differs in the core structure.
Uniqueness
1,7-Dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is unique due to its specific combination of functional groups and the tetrahydroisoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H22F3NO3 |
---|---|
Molecular Weight |
501.5g/mol |
IUPAC Name |
1,7-dimethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C30H22F3NO3/c1-28-21(17-10-5-3-6-11-17)22(18-12-7-4-8-13-18)29(2,27(28)37)24-23(28)25(35)34(26(24)36)20-15-9-14-19(16-20)30(31,32)33/h3-16,23-24H,1-2H3 |
InChI Key |
RSCDMDSPNONARK-UHFFFAOYSA-N |
SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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